Methyl 1-(4-methoxybenzene-1-sulfonyl)-1H-indole-2-carboxylate
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Overview
Description
Methyl 1-(4-methoxybenzene-1-sulfonyl)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxybenzene sulfonyl group attached to the indole ring, which is further esterified with a carboxylate group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxybenzene-1-sulfonyl)-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzene-1-sulfonyl chloride, which is then reacted with indole-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine. The reaction mixture is usually stirred at low temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methoxybenzene-1-sulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole ring and the methoxybenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Methyl 1-(4-methoxybenzene-1-sulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxybenzene-1-sulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The indole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzene-1-sulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-benzimidazole: Similar in structure but contains a benzimidazole ring instead of an indole ring.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Contains a benzimidazole and benzophenone moiety.
Uniqueness
Methyl 1-(4-methoxybenzene-1-sulfonyl)-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
113072-27-8 |
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Molecular Formula |
C17H15NO5S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 1-(4-methoxyphenyl)sulfonylindole-2-carboxylate |
InChI |
InChI=1S/C17H15NO5S/c1-22-13-7-9-14(10-8-13)24(20,21)18-15-6-4-3-5-12(15)11-16(18)17(19)23-2/h3-11H,1-2H3 |
InChI Key |
CXSQRUSZGPLVEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)OC |
Origin of Product |
United States |
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